5-Bromoisoquinoline-8-sulfonic acid
Description
Contextual Significance of Isoquinoline (B145761) Scaffolds in Advanced Organic Synthesis
The isoquinoline scaffold, a structural isomer of quinoline (B57606) composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in the realm of organic and medicinal chemistry. nih.govrsc.orgwikipedia.org This significance stems from its prevalence in a vast array of naturally occurring alkaloids, many of which exhibit potent biological activities. rsc.orgeurekaselect.com Compounds like papaverine (B1678415) and morphine, which feature the isoquinoline core, have long been recognized for their pharmacological effects. wikipedia.orgeurekaselect.com
In modern organic synthesis, isoquinoline-based molecules are challenging and desirable targets due to their structural diversity and therapeutic potential. nih.govrsc.org The development of efficient synthetic strategies for constructing and functionalizing the isoquinoline framework is an active area of research, moving beyond traditional methods like the Pictet–Spengler and Bischler–Napieralski reactions. nih.govwikipedia.orgbenthamdirect.com These scaffolds serve as crucial templates for drug discovery, with derivatives showing a broad spectrum of activities, including anticancer and antimicrobial properties. nih.gov The ability to introduce various substituents onto the isoquinoline ring system allows for the fine-tuning of a molecule's properties, making it a versatile platform for creating complex and functional organic molecules. rsc.org
Fundamental Role of Sulfonic Acid Moieties in Functional Molecule Design
The sulfonic acid group (-SO₃H) is a powerful functional moiety widely employed in the design of functional molecules. britannica.compatsnap.com As one of the strongest organic acids, its presence dramatically influences the parent molecule's physical and chemical properties. britannica.comwikipedia.org
One of the most significant contributions of the sulfonic acid group is its ability to confer high water solubility to organic compounds. britannica.comontosight.ai This property is crucial in various applications, from the development of water-soluble dyes and pharmaceuticals to the creation of catalysts for aqueous-phase reactions. britannica.com Furthermore, sulfonic acids are extensively used as strong acid catalysts in numerous organic transformations, such as alkylation and polymerization, often providing a more sustainable alternative to mineral acids. patsnap.comhori-chem.com
The sulfonic acid group is also a key component in the production of ion-exchange resins for water purification and in the development of polymer electrolyte membranes (PEMs) for fuel cells, where its high proton conductivity is essential. britannica.compatsnap.com Its versatility and strong influence on molecular properties make it an indispensable tool in materials science and synthetic chemistry. hori-chem.com
Structural and Nomenclatural Principles within Bromoisoquinoline Sulfonic Acids
The structure of 5-Bromoisoquinoline-8-sulfonic acid is defined by the isoquinoline nucleus, a bicyclic aromatic system with nitrogen at position 2. The substituents are designated by their position on this ring system. In this case, a bromine atom is attached at carbon-5, and a sulfonic acid group is attached at carbon-8.
The nomenclature follows standard IUPAC conventions for substituted heterocyclic compounds. The parent structure is "isoquinoline," and the substituents are listed alphabetically with their locants (position numbers). Hence, the name "5-Bromo-8-sulfonic acid" precisely describes the molecular architecture.
The properties of this compound are a composite of its three main components: the isoquinoline core, the bromo substituent, and the sulfonic acid group. The bromo group, a halogen, can participate in various cross-coupling reactions (e.g., Suzuki, Heck), providing a reactive handle for further molecular elaboration. orgsyn.org The sulfonic acid group, as discussed, imparts strong acidity and influences solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 862777-69-3 | bldpharm.comchemenu.com |
| Molecular Formula | C₉H₆BrNO₃S | bldpharm.comchemenu.com |
| Molecular Weight | 288.12 g/mol | bldpharm.com |
Historical Development and Evolution of Isoquinoline Sulfonation Methodologies
The history of isoquinoline chemistry began with its isolation from coal tar in 1885. wikipedia.org Early synthetic work focused on constructing the basic isoquinoline ring system. wikipedia.org The introduction of functional groups, such as sulfonic acids, onto aromatic rings is a classic transformation known as sulfonation. Historically, this was achieved using harsh reagents like fuming sulfuric acid (oleum). britannica.comchemithon.com This process involves the electrophilic aromatic substitution of a hydrogen atom with the -SO₃H group.
The direct sulfonation of isoquinoline itself would be expected to follow the principles of electrophilic substitution on this electron-deficient heterocyclic system. However, the development of methods to create specifically substituted derivatives like this compound is more nuanced. The synthesis likely proceeds via a multi-step sequence.
A key development in the synthesis of related compounds was the establishment of efficient bromination procedures for isoquinoline. A convenient one-pot procedure was developed to synthesize 5-bromo-8-nitroisoquinoline (B189721) from isoquinoline using N-bromosuccinimide (NBS) in sulfuric acid, followed by nitration. orgsyn.orggoogle.com This highlights the use of sulfuric acid as a controlling solvent for electrophilic substitution on the isoquinoline ring. orgsyn.org The 5-bromo-8-nitroisoquinoline is a versatile intermediate, as the nitro group can be reduced to an amine, which can then be transformed into other functional groups. orgsyn.org
The synthesis of this compound would likely involve the sulfonation of 5-bromoisoquinoline (B27571). Modern sulfonation methods have evolved to offer better control and milder conditions compared to the historical use of oleum (B3057394). The evolution reflects a broader trend in organic synthesis towards greater precision and functional group tolerance. While specific documented historical pathways for the direct synthesis of this compound are scarce, its preparation builds upon the foundational discoveries in both isoquinoline functionalization and aromatic sulfonation techniques.
Properties
IUPAC Name |
5-bromoisoquinoline-8-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3S/c10-8-1-2-9(15(12,13)14)7-5-11-4-3-6(7)8/h1-5H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBHWUSEDWFDTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1S(=O)(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696945 | |
| Record name | 5-Bromoisoquinoline-8-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862777-69-3 | |
| Record name | 5-Bromoisoquinoline-8-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological Approaches to the Synthesis of 5 Bromoisoquinoline 8 Sulfonic Acid and Its Precursors
Strategies for Regioselective Halogenation of Isoquinoline (B145761) Systems
The regioselective introduction of a bromine atom at the C-5 position of the isoquinoline nucleus is a critical first step in the synthesis of the target compound. Direct bromination and indirect routes involving nitro-isoquinoline intermediates are the primary strategies employed.
Direct Bromination Protocols for Isoquinoline Derivatization
Direct bromination of the electron-deficient isoquinoline system can be challenging, often leading to a mixture of products. orgsyn.orggoogle.com However, specific protocols have been developed to achieve high regioselectivity for the desired 5-bromo isomer. One effective method involves the use of N-Bromosuccinimide (NBS) in a strong acid, such as concentrated sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (CF₃SO₃H). thieme-connect.comthieme-connect.comresearchgate.net
The reaction conditions, including the choice of brominating agent, acid, temperature, and concentration, are highly influential on the outcome. thieme-connect.comthieme-connect.com For instance, using NBS in concentrated H₂SO₄ at low temperatures, typically between -25°C and -15°C, has been shown to favor the formation of 5-bromoisoquinoline (B27571) in good yield and high purity. orgsyn.orgthieme-connect.comgoogle.com Strict temperature control is crucial to suppress the formation of the 8-bromoisoquinoline (B29762) isomer, which is difficult to separate from the desired product. orgsyn.org Another approach utilizes N,N'-dibromoisocyanuric acid (DBI) in CF₃SO₃H to achieve regioselective monobromination to 5-bromoisoquinoline. thieme-connect.comthieme-connect.comresearchgate.net
Older methods, such as the use of liquid bromine with a Lewis acid catalyst like aluminum chloride at elevated temperatures, have also been reported but tend to result in lower yields (39-46%). google.comgoogle.com
Table 1: Direct Bromination Protocols for Isoquinoline
| Brominating Agent | Acid/Catalyst | Temperature | Product | Yield | Reference |
| N-Bromosuccinimide (NBS) | Conc. H₂SO₄ | -25°C to -18°C | 5-Bromoisoquinoline | 72% | thieme-connect.com |
| N,N'-dibromoisocyanuric acid (DBI) | CF₃SO₃H | - | 5-Bromoisoquinoline | - | thieme-connect.comthieme-connect.com |
| Liquid Bromine | Aluminum Chloride | 75°C | 5-Bromoisoquinoline | 43-46% | google.comgoogle.com |
| Gaseous Bromine | - | - | 5-Bromoisoquinoline | 42% | google.comgoogle.com |
Indirect Synthetic Routes via Nitro-Isoquinoline Intermediates
An alternative and often highly efficient strategy for synthesizing 5-bromoisoquinoline involves a multi-step sequence starting with the nitration of isoquinoline. This indirect route provides excellent control over the regiochemistry.
The process typically begins with the nitration of isoquinoline to produce a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. shahucollegelatur.org.in These isomers can then be separated. The 5-nitroisoquinoline is subsequently reduced to 5-aminoisoquinoline (B16527). Finally, a Sandmeyer-like reaction on 5-aminoisoquinoline can be employed to introduce the bromine atom at the 5-position. thieme-connect.comresearchgate.net
A particularly convenient one-pot procedure has been developed that combines the bromination and nitration steps. In this method, isoquinoline is first brominated to form 5-bromoisoquinoline, and without isolation, a nitrating agent such as potassium nitrate (B79036) is added to the reaction mixture to yield 5-bromo-8-nitroisoquinoline (B189721) directly. orgsyn.orggoogle.comgoogle.com This intermediate is a valuable precursor for further functionalization. orgsyn.orgresearchgate.net The nitro group can be readily reduced to an amine, which can then be used to direct further electrophilic substitutions or be converted to other functional groups. orgsyn.orgresearchgate.net
Control of Isomeric Selectivity in Bromination Reactions
Achieving high isomeric selectivity in the bromination of isoquinoline is paramount for an efficient synthesis. The choice of reaction conditions plays a pivotal role in directing the substitution to the desired C-5 position.
In direct bromination with NBS in sulfuric acid, meticulous temperature control is the most critical factor. orgsyn.org Maintaining the temperature between -22°C and -18°C significantly suppresses the formation of the undesired 8-bromoisoquinoline isomer. orgsyn.org The use of a strong acid like H₂SO₄ is also key, as it deactivates the isoquinoline ring through N-protonation, which enhances the selectivity of the electrophilic attack at the 5-position. thieme-connect.com The amount of the brominating agent must also be carefully controlled, as using an excess can lead to the formation of di-substituted products like 5,8-dibromoisoquinoline. orgsyn.org
In contrast, bromination in the gaseous phase at high temperatures (450°C) has been reported to yield 1-bromo-isoquinoline, demonstrating a completely different regioselectivity under these conditions. researchgate.net The formation of different isomers under varying conditions highlights the complex interplay of electronic and steric factors that govern the reactivity of the isoquinoline nucleus.
Approaches for the Introduction of Sulfonic Acid Functionality onto the Isoquinoline Core
The introduction of a sulfonic acid group, particularly at the C-8 position of the 5-bromoisoquinoline scaffold, represents the final key transformation in the synthesis of 5-Bromoisoquinoline-8-sulfonic acid. This can be achieved through direct sulfonation or multi-step synthetic sequences.
Direct Sulfonation Methodologies for Aromatic Heterocycles
Direct sulfonation of aromatic heterocycles is a common method for introducing sulfonic acid groups. For quinoline (B57606), a related heterocycle, reaction with oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) is known to produce a mixture of sulfonic acid derivatives, with quinoline-8-sulfonic acid being a major product. google.com It is plausible that similar conditions could be applied to 5-bromoisoquinoline. The electron-withdrawing nature of the bromine atom and the deactivating effect of the protonated nitrogen atom would likely direct the incoming sulfo group to the C-8 position. However, the harsh, strongly acidic and high-temperature conditions typically required for direct sulfonation can sometimes lead to side reactions or decomposition of the starting material.
Recent advancements have explored metal-free conditions for the sulfonylation of isoquinoline derivatives. For instance, isoquinoline-1,3(2H,4H)-diones have been successfully sulfonylated at the C-4 position using sulfinates as the sulfonating agents in the presence of an iodine source. researchgate.net While this specific methodology applies to a different isoquinoline derivative and position, it points towards the development of milder and more selective sulfonylation techniques that could potentially be adapted for the synthesis of this compound.
Multi-step Synthetic Sequences for Directed Sulfonic Acid Placement
A more controlled and often preferred method for introducing a sulfonic acid group at a specific position involves a multi-step synthetic sequence. A common strategy involves the introduction of a functional group that can be later converted into a sulfonic acid.
One such pathway could utilize the 5-bromo-8-nitroisoquinoline intermediate. orgsyn.orggoogle.com The nitro group at the C-8 position can be reduced to an amino group, yielding 8-amino-5-bromoisoquinoline. This amino group can then be converted into a diazonium salt, which is a versatile intermediate. A subsequent reaction of the diazonium salt with sulfur dioxide in the presence of a copper catalyst (a variation of the Sandmeyer reaction) could then install the sulfonyl chloride group (-SO₂Cl), which can be readily hydrolyzed to the desired sulfonic acid (-SO₃H).
Another potential route could involve the use of a sulfonate precursor. For example, 8-hydroxyquinoline (B1678124) can be synthesized from quinoline-8-sulfonic acid. google.com A similar approach could be envisioned starting from an 8-hydroxy-5-bromoisoquinoline precursor, which could then be converted to the corresponding sulfonic acid.
These multi-step sequences, while longer, offer greater control over the regiochemistry and can often be performed under milder conditions compared to direct sulfonation, thus preserving the integrity of the molecule.
Convergent and Linear Synthesis Strategies for this compound
The synthesis of this compound is primarily approached through a multi-step linear sequence. This strategy involves building upon the isoquinoline skeleton through a series of functional group interconversions. Currently, convergent strategies, where different fragments of the molecule are synthesized separately before being combined, are not the prevalent method for this specific compound.
The most chemically sound and documented linear pathway commences with isoquinoline and proceeds through key intermediates:
Bromination: Isoquinoline is first brominated to produce 5-bromoisoquinoline.
Nitration: The subsequent nitration of 5-bromoisoquinoline yields 5-bromo-8-nitroisoquinoline. This step is often performed in a "one-pot" manner following the bromination. orgsyn.org
Reduction: The nitro group of 5-bromo-8-nitroisoquinoline is then reduced to an amine, forming 5-bromo-8-aminoisoquinoline.
Diazotization and Sulfonation: The final step involves the conversion of the 8-amino group to the 8-sulfonic acid via a Sandmeyer-type reaction. This proceeds through the formation of a diazonium salt, which is then reacted with a sulfur-based reagent.
This linear approach allows for precise control over the regiochemistry at each step, which is crucial for obtaining the correct isomer.
Optimization of Reaction Conditions for Yield and Purity in Multi-step Syntheses
The efficiency of the linear synthesis hinges on the optimization of each reaction step to maximize yield and ensure high purity of the intermediates. Detailed research, particularly for the synthesis of the 5-bromo-8-nitroisoquinoline precursor, has identified several critical parameters.
A highly refined and reliable procedure for the first two steps—bromination and nitration—has been published in Organic Syntheses. orgsyn.org The optimization focuses on suppressing the formation of unwanted isomers and byproducts. For the initial bromination of isoquinoline, meticulous temperature control is paramount to prevent the formation of 8-bromoisoquinoline, an isomer that is challenging to separate from the desired 5-bromo product. orgsyn.org
The use of N-bromosuccinimide (NBS) as the brominating agent in concentrated sulfuric acid is a key feature of the optimized method. The sulfuric acid serves as both a solvent and a catalyst. orgsyn.orggoogle.com It is also crucial to use recrystallized NBS and to control its stoichiometry precisely; an excess can lead to the formation of 5,8-dibromoisoquinoline, which complicates purification and reduces the yield of the target nitro compound. orgsyn.org
Purification protocols are also well-defined to ensure the high purity of the intermediates. For 5-bromoisoquinoline, fractional distillation under reduced pressure is effective. orgsyn.org For the subsequent 5-bromo-8-nitroisoquinoline, purification can be achieved through recrystallization from a heptane-toluene mixture or by column chromatography for purity levels exceeding 99%. orgsyn.org
Table 1: Optimized Reaction Conditions for the Synthesis of 5-Bromo-8-nitroisoquinoline
| Step | Reagents & Solvents | Key Parameters | Yield | Purity Notes |
| Bromination | Isoquinoline, N-Bromosuccinimide (NBS), conc. H₂SO₄ | Temperature maintained between -26°C and -18°C. orgsyn.org | 47-49% (for isolated 5-bromoisoquinoline) | Careful temperature control minimizes 8-bromo isomer formation. orgsyn.org |
| Nitration | 5-Bromoisoquinoline, Potassium Nitrate (KNO₃), conc. H₂SO₄ | "One-pot" procedure following bromination. orgsyn.org | 47-51% (overall from isoquinoline) | Avoidance of excess NBS prevents dibromination. orgsyn.org |
The subsequent reduction of the nitro group to an amine is a standard transformation in organic synthesis. While various reagents can accomplish this, the choice of method would be optimized to ensure complete conversion without affecting the bromo-substituent. A final Sandmeyer-type reaction would convert the 8-aminoisoquinoline (B1282671) derivative to the target 8-sulfonic acid. wikipedia.orgresearchgate.net This involves the formation of a diazonium salt using nitrous acid, followed by treatment with a sulfur dioxide/copper(I) salt mixture and subsequent hydrolysis. Optimization of this step would focus on temperature control and reagent choice to maximize the yield of the sulfonic acid.
Scalability Considerations in Industrial and Laboratory Synthetic Design
The scalability of a synthetic route is a critical factor for both large-scale laboratory preparations and industrial production. The documented synthesis of the key precursor, 5-bromo-8-nitroisoquinoline, has been designed with scalability in mind.
The procedure published in Organic Syntheses is noted to be scalable from gram to kilogram quantities. orgsyn.org Furthermore, related patents suggest that the methodology can be scaled to produce up to 500 kg. google.com Several factors are crucial when scaling up this synthesis:
Thermal Management: The bromination step is exothermic and requires careful temperature control at a low temperature (-26°C to -18°C). On an industrial scale, this necessitates reactors with efficient cooling systems to dissipate the heat of reaction and prevent runaway reactions and the formation of impurities. orgsyn.org
Reagent Addition: The slow, portion-wise addition of NBS is manageable in the lab but requires automated, controlled-rate dosing systems in a plant setting to maintain the optimal temperature profile and reaction concentration. orgsyn.orggoogle.com
Material Handling: The use of concentrated sulfuric acid requires specialized corrosion-resistant equipment. Handling large quantities of reagents and managing the subsequent quenching on ice and pH adjustment with aqueous ammonia (B1221849) also present logistical challenges that must be addressed in a scaled-up process. orgsyn.org
Work-up and Isolation: Extraction and distillation procedures that are straightforward in the laboratory can become more complex and resource-intensive at an industrial scale. The choice between distillation, recrystallization, or large-scale chromatography for purification would be determined by a cost-benefit analysis based on the required purity, yield, and throughput. orgsyn.org
The development of a continuous flow process, as opposed to a batch process, could offer significant advantages for industrial-scale production by providing superior control over reaction parameters, enhancing safety, and potentially increasing spacetime yield.
Chemical Transformations and Derivatization Strategies of 5 Bromoisoquinoline 8 Sulfonic Acid
Reactivity Profiles of the Bromine Moiety
The bromine atom at the C-5 position of the isoquinoline (B145761) ring is amenable to a variety of chemical modifications, serving as a versatile handle for the introduction of new functionalities.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom of 5-bromoisoquinoline-8-sulfonic acid can readily participate in several such reactions.
Suzuki Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a base. wikipedia.orgyonedalabs.com The general mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This method is widely used for the synthesis of biaryl compounds. wikipedia.org
Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org This reaction provides a direct route to the synthesis of arylalkynes. libretexts.org The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.orgnrochemistry.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orgias.ac.injk-sci.com It has become a widely used method for the synthesis of aryl amines, offering significant advantages over traditional methods that often require harsh conditions. wikipedia.orgias.ac.in The reaction involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond. jk-sci.comlibretexts.org
Table 1: Overview of Transition-Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Catalyst System | Coupling Partner | Bond Formed |
| Suzuki Coupling | Palladium catalyst, Base | Organoboron (e.g., boronic acid) | C-C |
| Sonogashira Coupling | Palladium catalyst, Copper(I) cocatalyst, Base | Terminal alkyne | C-C (sp) |
| Buchwald-Hartwig Amination | Palladium catalyst, Ligand, Base | Amine (primary or secondary) | C-N |
Nucleophilic Aromatic Substitution Pathways at the Bromine Position
While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, nucleophilic aromatic substitution (SNA) can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.orgpressbooks.pub The reaction typically proceeds through an addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub For this compound, the electron-withdrawing nature of the sulfonic acid group can facilitate the displacement of the bromide by strong nucleophiles.
Formation of Organometallic Reagents
The bromine atom can be utilized to form highly reactive organometallic intermediates, such as Grignard and organolithium reagents, which are powerful nucleophiles and strong bases in organic synthesis. wikipedia.orglibretexts.org
Grignard Reagents: These are formed by the reaction of an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). adichemistry.comwikipedia.orglibretexts.org The resulting organomagnesium compound (R-MgX) is a potent nucleophile capable of reacting with a wide range of electrophiles. adichemistry.commnstate.edu
Organolithium Reagents: These are typically prepared by the reaction of an organic halide with lithium metal or through metal-halogen exchange with an existing organolithium compound. scribd.comuniurb.it Organolithium reagents are generally more reactive than their Grignard counterparts. libretexts.org
Table 2: Formation of Organometallic Reagents
| Reagent | Metal | Typical Preparation | Reactivity |
| Grignard Reagent | Magnesium (Mg) | Reaction of aryl bromide with Mg metal in ether or THF. | Strong nucleophile and base. |
| Organolithium Reagent | Lithium (Li) | Reaction of aryl bromide with Li metal or metal-halogen exchange. | Very strong nucleophile and base. |
Reactivity Characteristics of the Sulfonic Acid Group
The sulfonic acid group (-SO3H) at the C-8 position offers another site for chemical modification, primarily through reactions that target the acidic proton or the entire sulfonyl moiety.
Formation of Sulfonate Esters and Sulfonyl Chlorides
The sulfonic acid can be converted into its corresponding esters and more reactive sulfonyl chloride derivatives.
Sulfonate Esters: The formation of sulfonate esters from sulfonic acids and alcohols is an equilibrium-driven process. enovatia.com The reaction is typically catalyzed by a strong acid and requires conditions that favor the removal of water to drive the equilibrium towards the ester product. researchgate.net The presence of water can significantly reduce the yield of the sulfonate ester. enovatia.com
Sulfonyl Chlorides: Sulfonic acids can be converted to the more reactive sulfonyl chlorides by treatment with chlorinating agents such as thionyl chloride or phosphorus pentachloride. 5-Bromoisoquinoline-8-sulfonyl chloride is a key intermediate for the synthesis of various derivatives. chemicalbook.com A common synthetic route involves the conversion of anilines to diazonium salts followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst. organic-chemistry.org
Amidation Reactions Leading to Sulfonamides
Sulfonyl chlorides are valuable precursors for the synthesis of sulfonamides through reaction with primary or secondary amines. organic-chemistry.org This reaction is a cornerstone in medicinal chemistry, as the sulfonamide functional group is a key component in many therapeutic agents. The synthesis of quinoline-8-sulfonamides has been explored for their potential as inhibitors of various enzymes. mdpi.com Microwave-assisted synthesis has been shown to be an efficient method for the preparation of sulfonamides directly from sulfonic acids or their sodium salts. organic-chemistry.org
Table 3: Reactivity of the Sulfonic Acid Group
| Reaction | Reagent(s) | Product |
| Esterification | Alcohol, Acid catalyst | Sulfonate Ester |
| Chlorination | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Sulfonyl Chloride |
| Amidation (from Sulfonyl Chloride) | Primary or Secondary Amine | Sulfonamide |
Ionic Interactions and Salt Formation with Counterions
The presence of a strongly acidic sulfonic acid group and a weakly basic isoquinoline nitrogen atom imparts an amphoteric nature to this compound, allowing for the formation of salts with both basic and acidic counterions. The sulfonic acid moiety, with a pKa value typically below 0, readily donates its proton to a variety of organic and inorganic bases. This facilitates the formation of stable sulfonate salts.
The selection of a suitable counterion is a critical aspect of drug development and materials science, as it can significantly influence the physicochemical properties of the resulting salt, such as solubility, stability, and crystallinity. In the case of this compound, reaction with amine-containing compounds is a common strategy to generate a diverse library of salts. The basicity of the amine, its steric bulk, and its capacity for hydrogen bonding all play a role in the properties of the final salt.
| Counterion Type | Example Counterions | Expected Interaction | Potential Impact on Properties |
| Aliphatic Amines | Triethylamine, Diisopropylethylamine | Ionic bond formation between the sulfonate and the protonated amine. | Can enhance solubility in organic solvents. |
| Aromatic Amines | Aniline, Pyridine (B92270) | Ionic bond with potential for π-π stacking interactions. | May influence crystal packing and solid-state properties. |
| Amino Acids | Glycine, L-Arginine | Zwitterionic interactions, potential for hydrogen bonding. | Can improve aqueous solubility and bioavailability. |
| Inorganic Bases | Sodium hydroxide, Potassium carbonate | Formation of highly soluble inorganic sulfonate salts. | Often used to improve aqueous solubility for formulations. |
The isoquinoline nitrogen, with a pKa of approximately 5.4, can be protonated by strong acids to form isoquinolinium salts. This duality allows for the formation of internal salts or zwitterions under specific pH conditions, where the sulfonic acid group is deprotonated and the isoquinoline nitrogen is protonated.
Reactivity of the Isoquinoline Nitrogen Atom
The lone pair of electrons on the isoquinoline nitrogen atom makes it a nucleophilic center, susceptible to a range of electrophilic attacks.
Quaternization: The reaction of the isoquinoline nitrogen with alkylating agents, such as alkyl halides or sulfates, leads to the formation of quaternary isoquinolinium salts. This transformation introduces a permanent positive charge on the nitrogen atom, which can significantly alter the molecule's electronic properties and biological activity. The reactivity of the isoquinoline nitrogen in this compound towards quaternization is influenced by the electron-withdrawing effects of the bromo and sulfonic acid groups. These groups decrease the electron density on the nitrogen atom, making it less nucleophilic compared to unsubstituted isoquinoline. Consequently, more forcing reaction conditions, such as higher temperatures or more reactive alkylating agents, may be required to achieve efficient quaternization.
N-Oxidation: The isoquinoline nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide, peroxy acids (e.g., m-CPBA), or Caro's acid. The resulting N-oxide functionality introduces a dipole moment and alters the steric and electronic environment of the molecule. This modification can serve as a handle for further functionalization, as the N-oxide can activate the C1 position of the isoquinoline ring towards nucleophilic attack. The presence of the electron-withdrawing substituents in this compound would be expected to make the nitrogen atom less susceptible to oxidation.
| Reaction | Reagent | Product | Typical Conditions |
| Quaternization | Methyl iodide | 5-Bromo-2-methyl-8-sulfoisoquinolin-2-ium iodide | Heat in a polar solvent (e.g., acetonitrile, DMF) |
| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 5-Bromo-8-sulfoisoquinoline 2-oxide | Stirring in a chlorinated solvent (e.g., DCM, chloroform) at room temperature |
N-Acylation: While direct N-acylation of the isoquinoline nitrogen is generally not feasible due to the aromaticity of the ring, it can be achieved under specific conditions, often involving a prior reduction of the isoquinoline ring or through the formation of an N-acyliminium ion intermediate. More commonly, N-acylation is performed on a reduced tetrahydroisoquinoline derivative.
N-Alkylation: Similar to quaternization, N-alkylation involves the reaction of the isoquinoline nitrogen with an alkylating agent. In the context of this compound, the reduced nucleophilicity of the nitrogen atom due to the electron-withdrawing groups necessitates careful selection of the alkylating agent and reaction conditions to achieve selective N-alkylation without competing reactions at other sites.
Collaborative Reactivity of Multiple Functional Groups
The presence of three distinct functional groups—a bromine atom, a sulfonic acid group, and the isoquinoline nitrogen—allows for complex and selective chemical transformations.
The different reactivity profiles of the functional groups in this compound enable selective transformations by carefully choosing reagents and reaction conditions.
Reactions at the Bromine Atom: The bromine atom at the C5 position is amenable to various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of carbon-based substituents. The strong electron-withdrawing nature of the sulfonic acid group at C8 can influence the reactivity of the C-Br bond.
Reactions involving the Sulfonic Acid Group: The sulfonic acid group can be converted into other functional groups. For instance, treatment with strong dehydrating agents like phosphorus pentachloride can yield the corresponding sulfonyl chloride. This sulfonyl chloride is a versatile intermediate that can be reacted with various nucleophiles (amines, alcohols, etc.) to form sulfonamides and sulfonate esters.
The multifunctional nature of this compound makes it an ideal substrate for cascade and one-pot reactions, where multiple chemical transformations occur sequentially in a single reaction vessel. This approach offers significant advantages in terms of efficiency, reduced waste generation, and operational simplicity.
For example, a one-pot sequence could involve an initial cross-coupling reaction at the bromine atom, followed by a modification of the sulfonic acid group or a reaction at the isoquinoline nitrogen. The development of such cascade reactions requires a thorough understanding of the reactivity and compatibility of the different functional groups under various reaction conditions. A hypothetical one-pot transformation could involve a Suzuki coupling to introduce an aryl group at the C5 position, followed by conversion of the sulfonic acid to a sulfonamide.
| Transformation Type | Potential Reagents and Conditions | Expected Outcome |
| Suzuki Coupling / Sulfonamide Formation | 1. Arylboronic acid, Pd catalyst, base 2. PCl5, then an amine | A 5-aryl-8-sulfonamidoisoquinoline derivative. |
| N-Oxidation / Nucleophilic Addition | 1. m-CPBA 2. A suitable nucleophile | Functionalization at the C1 position of the isoquinoline ring. |
Advanced Characterization and Spectroscopic Analysis of 5 Bromoisoquinoline 8 Sulfonic Acid Derivatives
Spectroscopic Techniques for Comprehensive Structural Confirmation
A combination of spectroscopic methods is employed to build a complete picture of the molecular structure of 5-Bromoisoquinoline-8-sulfonic acid derivatives. These techniques probe different aspects of the molecule's quantum mechanical properties, and together, they provide a detailed and robust structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
For a derivative of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core. The protons on the pyridyl ring and the benzenoid ring will resonate in the downfield region, typically between 7.5 and 9.5 ppm. The exact chemical shifts and coupling constants will be influenced by the nature of any additional substituents on the molecule. For instance, in 5-bromoisoquinoline (B27571), the proton signals are observed at δ 7.62 (t), 7.91 (d), 8.15 (d), 8.19 (d), 8.66 (d), and 9.37 (s) ppm in DMSO-d₆. orgsyn.org The introduction of the electron-withdrawing sulfonic acid group at the 8-position is anticipated to further shift the adjacent proton signals downfield.
The ¹³C NMR spectrum will complement the proton data by providing information on the carbon skeleton. The carbon atoms of the isoquinoline ring will exhibit signals in the aromatic region of the spectrum. Based on data for 5-bromoisoquinoline, which shows peaks at δ 118.5, 120.3, 127.9, 128.4, 129.3, 133.9, 134.3, 144.6, and 152.9 ppm, the carbon spectrum of a this compound derivative would show a similar pattern, with the carbon atom attached to the sulfonic acid group (C-8) experiencing a significant downfield shift. orgsyn.org
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between protons and carbons. These experiments would be crucial for definitively assigning each signal to a specific atom in the this compound framework and for confirming the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1 | ~9.5 | ~153 |
| C-1 | ~153 | |
| H-3 | ~8.0 | ~121 |
| C-3 | ~121 | |
| H-4 | ~8.3 | ~135 |
| C-4 | ~135 | |
| C-4a | ~130 | |
| C-5 | ~120 | |
| H-6 | ~7.8 | ~130 |
| C-6 | ~130 | |
| H-7 | ~8.0 | ~128 |
| C-7 | ~128 | |
| C-8 | ~145 | |
| C-8a | ~135 |
Note: These are predicted values and the actual experimental values may vary.
Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
The IR spectrum of a this compound derivative is expected to display characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the isoquinoline ring system would be observed in the 1600-1450 cm⁻¹ region. Crucially, the presence of the sulfonic acid group would be confirmed by strong and broad O-H stretching bands in the region of 3500-3000 cm⁻¹ and characteristic S=O stretching absorptions, typically appearing as two strong bands around 1350 cm⁻¹ and 1175 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum. For comparison, the IR spectrum of 5-bromoisoquinoline shows peaks at 3053, 1582, 1509, 1484, 1352, 1263, 1222, 1112, and 1000 cm⁻¹. orgsyn.org
Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The aromatic ring vibrations would give rise to strong Raman signals. The symmetric stretching of the sulfonate group would also be expected to produce a distinct Raman band.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For a derivative of this compound, HRMS would provide an exact mass measurement, allowing for the unambiguous determination of its molecular formula. This is a critical step in confirming the identity of a newly synthesized compound.
Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural information. The molecule would be expected to fragment in a predictable manner, with the loss of the sulfonic acid group (SO₃H or SO₃) being a likely fragmentation pathway. The isotopic pattern of the bromine atom (⁵⁰% ⁷⁹Br and ⁵⁰% ⁸¹Br) would result in characteristic M and M+2 peaks, providing a clear signature for the presence of bromine in the molecule.
Electronic Spectroscopy (UV-Visible Absorption and Fluorescence) for Electronic Structure Probing
UV-Visible absorption and fluorescence spectroscopy provide insights into the electronic structure and conjugation of a molecule. The isoquinoline ring system is a chromophore that absorbs UV radiation. The absorption spectrum of a this compound derivative would be expected to show multiple absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic system. The position and intensity of these bands would be influenced by the bromo and sulfonic acid substituents, as well as any other functional groups present. For instance, 8-hydroxyquinoline-5-sulfonic acid exhibits an absorbance peak at 243 nm. aatbio.com
Some isoquinoline derivatives are known to be fluorescent. nih.gov Fluorescence spectroscopy could be used to investigate the emissive properties of this compound derivatives. The excitation and emission wavelengths, as well as the quantum yield, would provide information about the nature of the excited states and the rigidity of the molecular structure. The fluorescence properties of related quinoline (B57606) derivatives, such as 8-hydroxyquinoline-5-sulfonic acid, have been studied, and it is known that they can form fluorescent complexes with metal ions. uci.edunih.gov
Theoretical and Computational Investigations
In conjunction with experimental data, theoretical and computational methods, such as Density Functional Theory (DFT), can provide deeper insights into the structural and electronic properties of this compound derivatives. DFT calculations can be used to predict and rationalize the experimental spectroscopic data, including NMR chemical shifts, vibrational frequencies, and electronic transitions. These calculations can also provide information about molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and other electronic properties that are difficult to probe experimentally. Such computational studies would be invaluable for understanding the reactivity and potential applications of these compounds.
Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aps.orgnih.gov It is a widely used tool in computational chemistry and materials science to predict and analyze the properties of molecules. For this compound derivatives, DFT studies can elucidate their electronic structure, stability, and reactivity.
Electronic Structure: DFT calculations can determine the distribution of electron density within the molecule, providing insights into chemical bonding and molecular orbitals. Key parameters derived from DFT include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
For a hypothetical this compound derivative, DFT calculations could yield the following electronic properties:
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 5.2 D |
| Ionization Potential | 7.1 eV |
| Electron Affinity | 1.5 eV |
Stability: The thermodynamic stability of different isomers or conformers of this compound derivatives can be assessed by comparing their total electronic energies calculated using DFT. The structure with the lowest energy is the most stable. Vibrational frequency analysis performed with DFT can also confirm the stability of a structure; the absence of imaginary frequencies indicates that the structure corresponds to a local minimum on the potential energy surface.
Reactivity: DFT provides several descriptors for predicting the reactivity of a molecule. The Fukui function, for example, can identify the most electrophilic and nucleophilic sites in a molecule, predicting where it is most likely to react. nih.gov The molecular electrostatic potential (MEP) map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. sci-hub.seresearchgate.net For instance, in a this compound derivative, the oxygen atoms of the sulfonic acid group would likely be regions of high negative potential, making them susceptible to electrophilic attack.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape of a molecule and its interactions with its environment. dntb.gov.ua
Conformational Analysis: For flexible molecules like derivatives of this compound, which may have rotatable bonds in their side chains, MD simulations can explore the different possible conformations and their relative stabilities. mdpi.com The simulations can reveal the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its biological activity or material properties.
A typical MD simulation of a this compound derivative in an aqueous solution might reveal the following:
| Parameter | Observation |
| Predominant Conformation | The sulfonic acid group is oriented to maximize hydrogen bonding with water molecules. |
| Torsional Angle (C-S-O-H) | Fluctuates around an average value, indicating some rotational freedom. |
| Root Mean Square Deviation (RMSD) | A stable RMSD value over the simulation time suggests the system has reached equilibrium. |
Intermolecular Interactions: MD simulations are particularly useful for studying how molecules interact with each other, such as in a solution or a crystal. mdpi.com For this compound derivatives, MD can be used to investigate their interactions with water molecules, ions, or larger biological macromolecules like proteins. The simulations can identify specific hydrogen bonds, electrostatic interactions, and van der Waals forces that govern these interactions. mdpi.com This is of great importance in drug design, where understanding the binding of a small molecule to a protein target is essential.
Prediction of Spectroscopic Parameters and Reaction Pathways
Computational methods can also be used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation.
Prediction of Spectroscopic Parameters: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption and emission spectra of molecules. researchgate.net This allows for the assignment of experimentally observed spectral bands to specific electronic transitions. For example, TD-DFT could predict the wavelength of maximum absorption (λmax) for a this compound derivative and identify it as a π→π* or n→π* transition.
Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, can also be simulated using DFT. The calculated vibrational frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes to specific functional groups within the molecule. researchgate.netsci-hub.se
| Spectroscopic Technique | Predicted Parameter | Example Value |
| UV-Vis Spectroscopy (TD-DFT) | λmax | 320 nm (π→π*) |
| Infrared Spectroscopy (DFT) | SO₃H symmetric stretch | 1040 cm⁻¹ |
| SO₃H asymmetric stretch | 1250 cm⁻¹ | |
| C-Br stretch | 680 cm⁻¹ | |
| ¹³C NMR Spectroscopy (DFT) | Chemical Shift (C-SO₃H) | ~145 ppm |
| Chemical Shift (C-Br) | ~118 ppm |
Prediction of Reaction Pathways: DFT can be used to model the potential energy surface of a chemical reaction, allowing for the determination of reaction mechanisms and the calculation of activation energies. For this compound derivatives, this could involve modeling their synthesis, degradation, or metabolic pathways. By identifying the transition state structures and their corresponding energies, the most likely reaction pathways can be elucidated. This predictive capability is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.
Future Perspectives and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Pathways with Reduced Environmental Impact
The traditional synthesis of functionalized isoquinolines and related sulfonic acids often involves harsh reagents, such as concentrated sulfuric acid, and multi-step procedures that may not align with modern principles of green chemistry orgsyn.orggoogle.com. Future research is increasingly focused on developing more sustainable and efficient synthetic protocols.
A key area of development is the direct and sustainable sulfonylation of the 5-bromoisoquinoline (B27571) precursor. One promising strategy involves the use of eco-friendly and easy-to-handle sulfur dioxide surrogates, such as thiourea dioxide, in combination with air as a green oxidant rsc.org. Such methods, which can proceed under transition-metal-catalyzed or even metal-free conditions, offer a milder and more sustainable alternative to classical sulfonation techniques rsc.org. These protocols have already been successfully applied to the late-stage sulfonation of various drug molecules, highlighting their potential utility for synthesizing compounds like 5-Bromoisoquinoline-8-sulfonic acid rsc.org.
| Aspect | Traditional Synthetic Pathways | Emerging Sustainable Pathways |
|---|---|---|
| Reagents | Concentrated H₂SO₄, liquid bromine, NBS in strong acid orgsyn.orggoogle.com | Sulfur dioxide surrogates (e.g., thiourea dioxide), air as oxidant, catalytic systems rsc.org |
| Conditions | Harsh acidic conditions, potentially high temperatures orgsyn.orggoogle.com | Mild, often room temperature, transition-metal-free options rsc.org |
| Environmental Impact | Generation of significant acidic waste, use of hazardous materials | Reduced waste, use of greener reagents and oxidants, higher atom economy rsc.orgmdpi.com |
| Efficiency | Often multi-step with intermediate isolation orgsyn.org | Potential for one-pot synthesis, direct C-H functionalization orgsyn.orgresearchgate.net |
Exploration of Unconventional Reactivity Patterns and Mechanistic Insights
The bifunctional nature of this compound, possessing both an electrophilic bromine atom and a nucleofugal sulfonic acid group on a reactive heterocyclic core, opens avenues for exploring complex and unconventional reactivity. The bromine at the C-5 position is well-suited for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of substituents orgsyn.org.
Future research will likely focus on the interplay between the bromo and sulfonic acid groups. The sulfonic acid moiety can act as a directing group, influencing the regioselectivity of further electrophilic substitutions on the isoquinoline (B145761) ring. Conversely, it can be a target for nucleophilic substitution, allowing for its replacement with other functional groups under specific conditions. Mechanistic studies, potentially involving isotopic labeling and kinetic analysis, will be crucial to understand and control the selective functionalization at either the C-5 or C-8 position.
Moreover, the isoquinoline core itself offers sites for novel reactivity. For instance, recent studies have shown that the C-4 position of the isoquinoline ring can undergo alkylation via a temporary dearomatization strategy, a reaction that does not require pre-activation of the nitrogen atom acs.org. Investigating whether the electronic properties of the bromo and sulfonic acid substituents modulate this type of reactivity at the C-4 position could lead to new synthetic methodologies for creating highly decorated isoquinoline scaffolds.
| Molecular Site | Functional Group | Potential Reactions/Research Focus |
|---|---|---|
| C-5 Position | Bromo Group (-Br) | Palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira, Buchwald-Hartwig), Grignard formation, nucleophilic aromatic substitution orgsyn.org |
| C-8 Position | Sulfonic Acid Group (-SO₃H) | Nucleophilic substitution (e.g., hydroxylation, cyanation), use as a directing group for further substitution |
| C-4 Position | Isoquinoline Core | Exploration of acid-catalyzed alkylation or sulfonylation, investigating the electronic influence of existing substituents acs.orgresearchgate.net |
| Nitrogen Atom | Pyridine (B92270) Ring | N-alkylation to form isoquinolinium salts, N-oxidation, coordination with metal centers |
Integration into Hybrid Material Systems for Multifunctional Applications
The unique combination of a rigid, aromatic isoquinoline core and a polar, ionizable sulfonic acid group makes this compound an attractive building block for advanced hybrid materials. Research in this area is poised to expand significantly, targeting applications in electronics, catalysis, and sensing.
One emerging avenue is the incorporation of this molecule as a functional monomer in polymerization reactions. The bromo-substituent can serve as a handle for polymerization via cross-coupling methods, leading to novel conductive polymers or copolymers with tailored optoelectronic properties amerigoscientific.com. The sulfonic acid group can enhance the solubility and processability of these materials, particularly in aqueous systems, and can also be used to dope the polymer backbone, modulating its conductivity chemimpex.com.
Furthermore, this compound is a prime candidate for use as a ligand in the synthesis of metal-organic frameworks (MOFs) amerigoscientific.com. The nitrogen atom of the isoquinoline ring and the oxygen atoms of the sulfonic acid group can coordinate with metal ions, creating porous, crystalline structures. The properties of these MOFs could be tuned for specific applications, such as gas storage, separation, or heterogeneous catalysis, by leveraging the inherent properties of the isoquinoline unit and the potential for post-synthetic modification at the bromine site amerigoscientific.com.
| Material System | Role of this compound | Potential Applications |
|---|---|---|
| Conductive Polymers | Functional monomer or dopant | Organic electronics, sensors, antistatic coatings amerigoscientific.com |
| Metal-Organic Frameworks (MOFs) | Organic linker/ligand | Gas storage and separation, heterogeneous catalysis, chemical sensing amerigoscientific.com |
| Proton Exchange Membranes | Acid-functionalized component in a polymer matrix | Fuel cells, water electrolysis |
| Hybrid Organic-Inorganic Composites | Surface modifier for nanoparticles (e.g., silica, titania) | Enhanced catalysis, photocatalysis, specialized coatings |
Advanced Computational Modeling for Predictive Design and Property Optimization
As the complexity of molecular design increases, advanced computational modeling has become an indispensable tool for predicting molecular properties and guiding experimental efforts. For this compound and its derivatives, computational chemistry offers a powerful approach to accelerate discovery and optimization.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly well-suited for this purpose. These methods can be employed to calculate a wide range of properties, including molecular geometry, vibrational spectra, and electronic characteristics such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies tandfonline.comresearchgate.netresearchgate.net. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability, and its calculation can help predict how the molecule will behave in different chemical environments nih.gov.
Computational modeling can also be used to predict the outcomes of chemical reactions, providing insights into reaction mechanisms and transition states. This can guide the design of more efficient synthetic pathways and help in understanding the unconventional reactivity patterns mentioned earlier. For materials applications, modeling can predict properties like charge transfer capabilities and nonlinear optical (NLO) responses, enabling the in silico design of derivatives with optimized performance for electronic and photonic devices nih.govresearchgate.net. Furthermore, computational tools can predict pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), which is valuable for assessing the potential of novel derivatives in medicinal chemistry contexts mdpi.comdntb.gov.ua.
| Computational Method | Predicted Properties | Relevance and Application |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, electronic structure (HOMO/LUMO), vibrational frequencies, reaction energies tandfonline.comresearchgate.net | Predicting stability, reactivity, spectral characteristics, and guiding synthetic design |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, electronic excitation energies nih.gov | Designing molecules with specific optical properties for dyes, sensors, and NLO materials |
| Molecular Dynamics (MD) Simulations | Conformational analysis, interaction with solvents or biological macromolecules | Understanding behavior in solution, designing ligands for MOFs, studying drug-receptor interactions |
| ADMET Prediction | Absorption, distribution, metabolism, excretion, toxicity profiles mdpi.comdntb.gov.ua | Early-stage assessment of drug-likeness for derivatives in medicinal chemistry applications |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 5-bromoisoquinoline |
| Thiourea dioxide |
| N-bromosuccinimide (NBS) |
| Sulfuric acid |
| Sulfur dioxide |
Q & A
Q. What are the common synthetic routes for 5-Bromoisoquinoline-8-sulfonic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves sequential halogenation and sulfonation of the isoquinoline core. For example:
Bromination : Electrophilic substitution at position 5 using Br₂ or N-bromosuccinimide (NBS) under controlled conditions.
Sulfonation : Introduction of the sulfonic acid group at position 8 via reaction with fuming sulfuric acid or sulfur trioxide .
Purification often employs recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel with polar eluents). Purity optimization may require adjusting reaction stoichiometry, temperature, or solvent polarity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine-induced deshielding at position 5, sulfonic acid proton signals in D₂O).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M-H]⁻ ion for sulfonic acid derivatives).
- FT-IR : Peaks at ~1180 cm⁻¹ (S=O stretching) and ~3400 cm⁻¹ (O-H from sulfonic acid) .
Q. How do the functional groups (bromine, sulfonic acid) influence reactivity in this compound?
- Methodological Answer :
- Bromine : Acts as a leaving group in nucleophilic substitution (e.g., Suzuki coupling) or directs electrophilic attacks via its ortho/para-directing effects.
- Sulfonic Acid : Enhances water solubility and stabilizes intermediates through hydrogen bonding. It can also act as a Brønsted acid catalyst in specific reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective functionalization of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, catalyst (e.g., Pd for cross-coupling), and solvent polarity.
- Kinetic Studies : Monitor intermediate formation via in-situ techniques (e.g., HPLC-MS) to identify rate-limiting steps.
- Computational Modeling : DFT calculations predict electron density distribution to guide regioselectivity .
Q. How should researchers address contradictory data in biological activity studies of derivatives?
- Methodological Answer :
- Cross-Validation : Replicate assays under standardized conditions (e.g., pH, temperature) to rule out experimental variability.
- Structure-Activity Relationship (SAR) Analysis : Compare derivatives with systematic substitutions (e.g., replacing bromine with other halogens) to isolate contributing factors.
- Mechanistic Probes : Use enzyme inhibition assays (e.g., fluorogenic substrates) or microscopy to confirm target engagement .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., kinase inhibitors).
- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility of the sulfonic acid group in aqueous environments.
- QSAR Models : Corrogate electronic parameters (e.g., Hammett constants) with bioactivity data from analogues .
Q. What strategies mitigate degradation of this compound under varying storage conditions?
- Methodological Answer :
- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation products.
- Lyophilization : Convert to a stable salt form (e.g., sodium sulfonate) for long-term storage.
- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation of the bromine moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
